Fasudil hydrochloride Fasudil hydrochloride Fasudil hydrochloride is a hydrochloride obtained by reaction of fasudil with one equivalent of hydrochloric acid. It has a role as an antihypertensive agent, a calcium channel blocker, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, a neuroprotective agent, a nootropic agent and a vasodilator agent. It contains a fasudil(1+).
Brand Name: Vulcanchem
CAS No.: 105628-07-7
VCID: VC20742292
InChI: InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H
SMILES: C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Molecular Formula: C14H18ClN3O2S
Molecular Weight: 327.8 g/mol

Fasudil hydrochloride

CAS No.: 105628-07-7

Cat. No.: VC20742292

Molecular Formula: C14H18ClN3O2S

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

Fasudil hydrochloride - 105628-07-7

CAS No. 105628-07-7
Molecular Formula C14H18ClN3O2S
Molecular Weight 327.8 g/mol
IUPAC Name 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride
Standard InChI InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H
Standard InChI Key LFVPBERIVUNMGV-UHFFFAOYSA-N
SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Canonical SMILES [H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-]

Chemical Properties and Structure

Chemical Identification and Nomenclature

Fasudil hydrochloride is chemically identified as 1-(5-isoquinolinesulfonyl)homopiperazine hydrochloride, also known as hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine hydrochloride . The compound is registered with CAS number 105628-07-7 and is commercially available under the brand name Eril . Fasudil hydrochloride is precisely defined as a hydrochloride salt obtained by the reaction of fasudil with one equivalent of hydrochloric acid, resulting in its stable pharmaceutical form . This salt formation enhances the compound's solubility and stability, which are critical properties for pharmaceutical applications and clinical use. The systematic nomenclature reflects its molecular structure, incorporating both the isoquinoline moiety and the diazepine ring system that are essential for its biological activity.

The compound has accumulated numerous synonyms throughout its research and development history, including Fasudil HCl, HA-1077, and AT877, which appear frequently in scientific literature . These alternative designations reflect its development pathway across different research groups and geographical regions. The standardization of its nomenclature has been important for consistency in scientific literature and regulatory documentation. As a small molecule drug that has reached Phase II clinical trials across various indications, proper identification and nomenclature standardization remain crucial for continued research and development efforts.

Structural Characteristics and Physical Properties

Fasudil hydrochloride possesses a molecular formula of C14H18ClN3O2S with a molecular weight of 327.8 g/mol . The compound's structure features an isoquinoline ring connected to a homopiperazine (1,4-diazepane) ring via a sulfonyl linkage, with the addition of a hydrochloride group that forms the salt . This unique molecular architecture confers specific three-dimensional conformational properties that are critical for its interaction with target enzymes. The isoquinoline portion provides a rigid, planar aromatic system while the flexible homopiperazine ring allows for optimal positioning within the binding pocket of Rho kinase.

The physical properties of fasudil hydrochloride include characteristics typical of hydrochloride salts, such as enhanced water solubility compared to its parent compound . This improved solubility facilitates pharmaceutical formulation for both intravenous and oral administration routes. The compound exists as a crystalline solid under standard conditions, with stability profiles suitable for pharmaceutical development and storage. These physical characteristics have significant implications for drug delivery approaches and have influenced the development of various formulations including injectable solutions currently used in clinical practice and oral formulations under investigation for expanded therapeutic applications.

Table 1: Key Physical and Chemical Properties of Fasudil Hydrochloride

PropertyValueReference
Chemical Name1-(5-isoquinolinesulfonyl)homopiperazine hydrochloride
Molecular FormulaC14H18ClN3O2S
Molecular Weight327.8 g/mol
CAS Number105628-07-7
Brand NameEril
Physical StateCrystalline solid
Pharmacological ClassROCK inhibitor, Vasodilator

Pharmacological Mechanism of Action

Inhibition of Rho Kinase Pathway

Fasudil hydrochloride exerts its primary pharmacological effects through selective inhibition of Rho kinase (ROCK), a critical enzyme within the RhoA/Rho kinase signaling pathway . This pathway plays a fundamental role in regulating various cellular functions, including smooth muscle contraction, cell motility, proliferation, and apoptosis. By inhibiting ROCK, fasudil interrupts the downstream signaling cascade, preventing the phosphorylation of various substrates that mediate cellular responses . This inhibitory mechanism is particularly significant in vascular smooth muscle cells, where the RhoA/ROCK pathway maintains vascular tone through regulation of myosin light chain phosphorylation. The interruption of this pathway leads to relaxation of vascular smooth muscle, resulting in vasodilation and increased blood flow to tissues.

Research has demonstrated that fasudil hydrochloride's inhibition of the ROCK pathway is concentration-dependent and exhibits a high degree of selectivity compared to other kinases . The compound's inhibitory action on ROCK prevents the inactivation of myosin light chain phosphatase, thereby promoting the dephosphorylation of myosin light chain and inducing muscle relaxation . This mechanism has been substantiated through studies on isolated arteries, where fasudil-induced relaxation correlated with decreased myosin light chain phosphorylation levels despite minimal changes in intracellular calcium concentration . The efficacy of this inhibition has been shown to depend on intracellular ATP concentration, with greater relaxant effects observed under decreased ATP levels, suggesting a competitive mechanism of action at the ATP-binding site of ROCK .

Effects on Cellular Functions

Beyond vascular smooth muscle relaxation, fasudil hydrochloride influences a range of cellular functions through its inhibition of the ROCK pathway . In endothelial cells, fasudil promotes nitric oxide production and reduces oxidative stress, contributing to improved vascular function and endothelial integrity. The compound also demonstrates anti-inflammatory effects by modulating leukocyte migration, adhesion molecule expression, and cytokine production, which may contribute to its therapeutic potential in various inflammatory conditions . Additionally, fasudil exhibits anti-proliferative effects on vascular smooth muscle cells, potentially beneficial in conditions characterized by abnormal cell proliferation such as pulmonary arterial hypertension.

In neuronal tissues, fasudil hydrochloride's effects extend to neuroprotection through multiple mechanisms including promotion of axonal regeneration, reduction of neuroinflammation, and inhibition of apoptotic pathways . The compound has been shown to enhance synaptic plasticity and neuronal survival in experimental models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis . Furthermore, fasudil's modulation of cytoskeletal dynamics through ROCK inhibition influences cell morphology and migration, processes relevant to neural development, wound healing, and tumor metastasis. These diverse cellular effects highlight the broad therapeutic potential of fasudil hydrochloride across multiple organ systems and disease states.

Role of Hydroxyfasudil as an Active Metabolite

Pharmacokinetic studies have revealed that following oral administration of fasudil, blood concentrations of the parent compound are relatively low, while hydroxyfasudil reaches concentrations comparable to those achieved with intravenous administration . This observation suggests that the metabolite contributes substantially to the therapeutic effects following oral dosing. In a Phase I clinical trial, maximal plasma concentrations of hydroxyfasudil were similar after oral and intravenous treatments, measuring 111.6 μg/L and 108.4 μg/L, respectively, though the area under the curve indicated an absolute bioavailability of approximately 69% for the metabolite following oral administration compared to intravenous delivery . These findings highlight the importance of considering hydroxyfasudil's pharmacokinetics and pharmacodynamics when designing dosing regimens and evaluating clinical responses to fasudil hydrochloride therapy.

Pharmacokinetics and Metabolism

Absorption and Bioavailability

The pharmacokinetic profile of fasudil hydrochloride varies significantly depending on the route of administration, with notable differences in absorption and bioavailability between oral and intravenous delivery . A phase I clinical trial investigating the absolute bioavailability of fasudil demonstrated that following oral administration, blood concentrations of the parent compound were typically very low, averaging 1.4 g/L with a coefficient of variation of 41.0% . This limited systemic exposure to the parent compound after oral dosing suggests extensive first-pass metabolism or poor absorption from the gastrointestinal tract. In contrast, intravenous administration resulted in substantially higher peak plasma concentrations of fasudil, averaging 100.6 μg/L, though with considerable interindividual variability (coefficient of variation 74.2%) .

Distribution and Excretion Profiles

Following absorption, fasudil hydrochloride and its metabolites undergo distribution throughout the body, with patterns that influence their therapeutic efficacy and duration of action . Comprehensive studies in rats and beagle dogs have characterized the tissue distribution and excretion profiles of fasudil, providing insights applicable to human pharmacokinetics . These investigations utilized sensitive liquid chromatography-tandem mass spectrometry methods to accurately quantify fasudil and its metabolites in various tissues and biological fluids. The compound demonstrates distribution into multiple tissues, with particular relevance to its therapeutic targets in vascular and neural tissues.

The excretion profile of fasudil hydrochloride involves multiple pathways, reflecting its metabolism and elimination mechanisms . Research in animal models has elucidated the primary routes of excretion and clearance kinetics, information essential for predicting drug accumulation and designing appropriate dosing intervals. The comprehensive characterization of absorption, distribution, and excretion parameters provides a foundation for understanding fasudil's pharmacokinetic behavior across different patient populations and clinical scenarios. These pharmacokinetic characteristics have significant implications for dosing strategies and therapeutic applications, particularly when considering populations with potential alterations in drug metabolism or excretion, such as patients with hepatic or renal impairment.

ParameterFasudil (IV)Fasudil (Oral)Hydroxyfasudil (IV)Hydroxyfasudil (Oral)Reference
Peak Concentration100.6 μg/L (CV 74.2%)1.4 g/L (CV 41.0%)108.4 μg/L (CV 19.7%)111.6 μg/L (CV 24.1%)
AUCNot specifiedNot specified449 μg × h/L309 μg × h/L
Bioavailability100% (reference)Very low100% (reference)Approximately 69%

Therapeutic Applications

Approved Clinical Uses

Fasudil hydrochloride has received regulatory approval in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage (SAH), representing its primary established clinical application . This approval stems from its demonstrated efficacy in preventing and reversing the narrowing of cerebral blood vessels that commonly occurs after SAH, a serious complication that can lead to cerebral ischemia, neurological deficits, and increased mortality. By inhibiting Rho kinase, fasudil induces relaxation of the vascular smooth muscle in cerebral arteries, counteracting the vasoconstrictive processes triggered by SAH . Clinical implementation of fasudil for this indication has significantly reduced the morbidity and mortality associated with this condition, establishing it as an important therapeutic option in neurocritical care.

The approved dosing regimens and administration protocols for fasudil in cerebral vasospasm typically involve intravenous administration to ensure rapid and reliable delivery to the cerebral vasculature . Treatment is generally initiated promptly following diagnosis of SAH and continues through the period of highest risk for vasospasm development, typically lasting several days to weeks. The established efficacy of fasudil in this clinical context has provided a foundation for investigating its potential utility in other cerebrovascular disorders characterized by pathological vasoconstriction or impaired cerebral blood flow. The successful application of fasudil in managing cerebral vasospasm demonstrates the clinical relevance of Rho kinase inhibition as a therapeutic strategy and has stimulated research into broader applications of this mechanism across various disease states.

Cardiovascular and Pulmonary Applications

Fasudil hydrochloride demonstrates significant therapeutic potential in cardiovascular and pulmonary conditions, particularly those characterized by vascular dysfunction and remodeling . In the cardiovascular system, fasudil has shown protective effects against myocardial ischemia-reperfusion injury through inhibition of the reperfusion injury salvage kinase (RISK) pathway . This cardioprotective function suggests potential applications in acute coronary syndromes and perioperative cardiac protection during procedures associated with ischemia-reperfusion events. Additionally, fasudil's antihypertensive properties and vascular remodeling effects position it as a candidate for treatment of various forms of hypertension and vascular disorders .

In the pulmonary system, fasudil has been investigated for management of pulmonary arterial hypertension (PAH), a condition characterized by elevated pressure in pulmonary arteries and progressive vascular remodeling . The compound's ability to induce pulmonary vasodilation while simultaneously addressing the underlying vascular remodeling processes through inhibition of smooth muscle cell proliferation represents a mechanistically distinct approach compared to existing PAH therapies. Research suggests that fasudil's effects on pulmonary vasculature could potentially improve hemodynamics, exercise capacity, and quality of life in patients with this challenging condition . These cardiovascular and pulmonary applications highlight the versatility of Rho kinase inhibition as a therapeutic strategy across multiple vascular beds and disease contexts.

Ophthalmic Applications

In the field of ophthalmology, fasudil hydrochloride has emerged as a promising investigational agent for conditions including glaucoma and diabetic retinopathy . Both disorders involve vascular and structural abnormalities that may be responsive to Rho kinase inhibition. In glaucoma, elevated intraocular pressure represents a primary risk factor for progressive optic neuropathy and vision loss. Fasudil's ability to reduce intraocular pressure through effects on the trabecular meshwork and Schlemm's canal, coupled with potential neuroprotective effects on retinal ganglion cells, offers a dual mechanism of action highly relevant to glaucoma pathophysiology . This combined approach could potentially address both the mechanical and neurodegenerative aspects of the disease.

For diabetic retinopathy, fasudil's effects on retinal microvascular function, including enhancement of blood flow and reduction of vascular leakage, may help mitigate the ischemic and exudative processes that characterize this complication of diabetes . Additionally, anti-inflammatory and anti-apoptotic properties could protect retinal neurons from diabetes-induced damage. The potential ophthalmic applications of fasudil align with a growing interest in Rho kinase inhibitors for ocular diseases, reflected in the recent approval of other ROCK inhibitors specifically for glaucoma treatment. While ophthalmic formulations of fasudil hydrochloride would require specific development and optimization, the established safety profile and mechanistic rationale support continued investigation in this therapeutic area.

Therapeutic AreaStatusMechanism of ActionReference
Cerebral Vasospasm post-SAHApproved in Japan and ChinaVascular smooth muscle relaxation via ROCK inhibition
Neurodegenerative DisordersInvestigationalNeuroprotection, anti-inflammation, promotion of axonal regeneration
Cardiovascular DiseasesInvestigationalCardioprotection against I/R injury, vascular remodeling
Pulmonary Arterial HypertensionInvestigationalPulmonary vasodilation, inhibition of vascular remodeling
Ophthalmic ConditionsInvestigationalReduction of intraocular pressure, improvement of ocular blood flow

Current Research Directions and Future Perspectives

Ongoing Clinical Trials

Current research on fasudil hydrochloride encompasses various clinical trials exploring new therapeutic applications and optimizing delivery methods . A significant advancement in this area involves the investigation of oral fasudil formulations, as exemplified by the phase I trial described in the search results . This trial specifically assessed the absolute bioavailability of oral fasudil compared to intravenous administration, representing a crucial step toward developing practical oral regimens for chronic conditions . The findings from this study, demonstrating approximately 69% bioavailability of the active metabolite hydroxyfasudil following oral administration, provide a pharmacokinetic foundation for designing future efficacy trials with appropriate dosing adjustments . The researchers specifically noted that these results support planning clinical trials of oral fasudil for neurodegenerative diseases, vascular diseases, and metabolic disorders .

Beyond formulation studies, ongoing and planned clinical trials are likely investigating fasudil's efficacy across various disease states, though specific trial details were limited in the available search results. The compound's designation as having reached phase II clinical trials across all indications suggests active investigation in multiple therapeutic areas . These trials will be essential for defining optimal patient populations, dosing regimens, and clinical endpoints for various potential indications. As these studies progress, they will contribute to a more comprehensive understanding of fasudil's therapeutic utility and facilitate regulatory decision-making regarding potential expanded approvals beyond the currently established indication for cerebral vasospasm following subarachnoid hemorrhage.

Emerging Applications and Research Frontiers

Emerging research continues to uncover novel potential applications for fasudil hydrochloride beyond its established uses . The compound's multifaceted effects on cellular signaling, inflammation, and tissue protection have prompted investigation across a remarkably diverse range of conditions. In the cardiovascular domain, research has demonstrated fasudil's cardioprotective function in animal models of myocardial ischemia-reperfusion injury, suggesting potential applications in acute coronary syndromes and perioperative cardiac protection . This cardioprotective effect appears to operate through suppression of the reperfusion injury salvage kinase (RISK) pathway, highlighting a distinct mechanism from its vasodilatory actions .

In the rapidly evolving field of neuroscience, fasudil's neuroprotective properties continue to attract research interest for conditions ranging from acute neural injury to chronic neurodegenerative diseases . The compound's ability to promote neural regeneration, reduce neuroinflammation, and prevent neuronal apoptosis represents a mechanistically distinct approach compared to many existing therapies for neurodegenerative conditions. Additional emerging applications under investigation include inflammatory disorders, fibrotic diseases, and metabolic conditions, reflecting the widespread involvement of the Rho kinase pathway across multiple physiological and pathological processes . As molecular understanding of disease mechanisms continues to advance, new applications for Rho kinase inhibition may emerge, potentially expanding fasudil's therapeutic horizons beyond currently envisioned indications.

Table 4: Emerging Research Areas for Fasudil Hydrochloride

Research AreaPotential ApplicationsMechanism of InterestReference
Neurodegenerative DiseasesAlzheimer's, Parkinson's, ALSNeuroprotection, anti-inflammation, axonal regeneration
CardioprotectionMyocardial I/R injury, perioperative protectionSuppression of RISK pathway
Oral Formulation DevelopmentChronic conditions requiring long-term therapyEnhanced patient convenience and compliance
OphthalmologyGlaucoma, diabetic retinopathyIOP reduction, improvement of ocular blood flow
Metabolic DisordersDiabetes complicationsMultiple tissue protective effects

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator